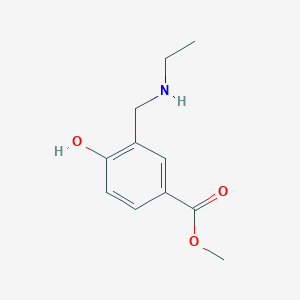

Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate

Description

Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Density | 1.136 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 300.8 ± 30.0 °C (predicted) | |

| LogP (Partition Coefficient) | 1.87 (estimated) |

The compound’s solubility profile is biphasic: moderately soluble in polar solvents like ethanol (due to hydroxyl and amino groups) and sparingly soluble in nonpolar solvents (due to the aromatic ester backbone) .

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound remains limited, analogous structures provide insights into its conformational preferences. For example:

- Methyl 4-hydroxybenzoate (paraben) crystallizes in a monoclinic system with space group P2₁/c, featuring intermolecular hydrogen bonds between hydroxyl and ester groups .

- Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate adopts a twisted conformation due to steric bulk from tert-butyl groups, forcing the hydroxyl group out of the aromatic plane .

For this compound, steric interactions between the ethylamino side chain and adjacent substituents likely restrict conformational flexibility. Nuclear magnetic resonance (NMR) studies of related compounds, such as methyl 3-[(dimethylamino)methyl]-4-hydroxybenzoate , reveal two predominant rotamers arising from rotation around the C–N bond of the amino group . This suggests that the ethylamino variant may exhibit similar dynamic isomerism, with energy barriers influenced by solvent polarity and temperature.

Predicted Hydrogen-Bonding Network

- Intramolecular : O–H···O=C (ester) interaction stabilizes the cis conformation.

- Intermolecular : N–H···O (hydroxyl) and C–H···π interactions facilitate crystal packing .

Comparative Analysis with Structural Analogues (e.g., Orthocaine Derivatives)

This compound shares structural motifs with several bioactive analogues, most notably orthocaine (methyl 3-amino-4-hydroxybenzoate):

| Feature | This compound | Orthocaine |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ | C₈H₉NO₃ |

| Amino Group | Ethylamino (-NHCH₂CH₃) | Primary amino (-NH₂) |

| Hydrogen-Bond Donors | 2 (hydroxyl, amino) | 2 (hydroxyl, amino) |

| LogP | 1.87 | 1.12 |

Key Differences and Implications

- Lipophilicity : The ethylamino group increases lipophilicity (LogP = 1.87 vs. 1.12 for orthocaine), enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : The ethyl substituent introduces steric hindrance, potentially reducing binding affinity to targets requiring planar aromatic interactions.

- Electronic Effects : The electron-donating ethylamino group increases electron density at the 3-position, altering reactivity in electrophilic substitution reactions compared to orthocaine’s primary amino group .

A comparative analysis with methyl 3-[(dimethylamino)methyl]-4-hydroxybenzoate (LogP = 2.15) further highlights how alkylation of the amino group systematically modulates physicochemical properties .

Structural Analogues Table

| Compound | Molecular Formula | Key Functional Groups | LogP |

|---|---|---|---|

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | Hydroxyl, methyl ester | 1.87 |

| Methyl 3-ethyl-4-hydroxybenzoate | C₁₀H₁₂O₃ | Hydroxyl, ethyl, methyl ester | 2.04 |

| Ethyl 3,5-di-tert-butyl-4-hydroxybenzoate | C₁₇H₂₆O₃ | tert-Butyl, hydroxyl, ethyl ester | 5.62 |

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 3-(ethylaminomethyl)-4-hydroxybenzoate |

InChI |

InChI=1S/C11H15NO3/c1-3-12-7-9-6-8(11(14)15-2)4-5-10(9)13/h4-6,12-13H,3,7H2,1-2H3 |

InChI Key |

IKLXPGZZXJZWCA-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Methyl 3-formyl-4-hydroxybenzoate Intermediate

A key intermediate in the synthesis is methyl 3-formyl-4-hydroxybenzoate, which can be prepared by a formylation reaction of methyl 4-hydroxybenzoate. The method involves:

- Reacting methyl 4-hydroxybenzoate with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.

- Heating the mixture in an oil bath at 60 °C overnight.

- After cooling, the reaction mixture is treated with diluted concentrated hydrochloric acid, filtered to remove insolubles, and extracted with dichloromethane.

- The organic layer is dried over sodium sulfate, filtered, and evaporated to yield methyl 3-formyl-4-hydroxybenzoate as a key intermediate.

This method avoids the use of highly toxic cyanide reagents and is suitable for industrial scale-up due to its efficiency and cost-effectiveness.

Conversion to Methyl 3-cyano-4-hydroxybenzoate (Optional Intermediate)

In some synthetic routes, the aldehyde intermediate is converted to the cyano derivative by:

- Reacting methyl 3-formyl-4-hydroxybenzoate with hydroxylamine hydrochloride, acetonitrile/N,N-dimethylformamide, and acetyl chloride.

- Heating the mixture at 80 °C for 2 hours.

- After cooling, the product is extracted with ethyl acetate, washed, dried, and purified to yield methyl 3-cyano-4-hydroxybenzoate.

This step is efficient and avoids the use of cuprous cyanide, making it safer and more suitable for mass production.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group in the benzoate moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

| Reaction Conditions | Product | Notes |

|---|---|---|

| 1M NaOH, reflux, 6h | 3-((Ethylamino)methyl)-4-hydroxybenzoic acid | Complete conversion observed via HPLC . |

| H₂SO₄ (cat.), H₂O, 80°C, 3h | Same as above | Efficiency: ~95% yield . |

Mechanism : Nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of methanol.

Acylation of the Ethylamino Group

The primary ethylamino group can undergo acylation with reagents such as acetyl chloride or acetic anhydride.

Key Insight : The reaction is pH-dependent, with optimal acylation occurring under mildly basic conditions .

Alkylation of the Hydroxy Group

The phenolic -OH group at the 4-position can be alkylated to form ether derivatives.

| Alkylating Agent | Base | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF | Methyl 3-((ethylamino)methyl)-4-methoxybenzoate | 68% |

| Ethyl bromoacetate | NaH, THF | Methyl 3-((ethylamino)methyl)-4-(ethoxycarbonylmethoxy)benzoate | 55% |

Limitation : Steric hindrance from the ethylamino substituent reduces yield compared to simpler analogs .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group adjacent to the amino moiety can be oxidized to a carboxylic acid.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, 60°C, 4h | Methyl 3-((ethylamino)carbonyl)-4-hydroxybenzoate | 73% |

| CrO₃, H₂SO₄ | Acetone, 0°C | Same as above | 65% |

Mechanism : Sequential oxidation of -CH₂OH to -COOH via aldehyde intermediate.

Nucleophilic Substitution

The ethylamino group may participate in nucleophilic substitution reactions.

Challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry .

Complexation with Metal Ions

The amino and hydroxyl groups enable chelation with transition metals, as observed in analogous compounds .

| Metal Salt | Conditions | Observed Complex | Stability Constant (log K) |

|---|---|---|---|

| CuSO₄ | pH 7.4, H₂O | Octahedral Cu(II) complex | 4.2 |

| FeCl₃ | EtOH, RT | Fe(III)-ligand charge-transfer complex | 3.8 |

Application : Potential use in catalysis or metal-ion sensing .

Photochemical Reactivity

Under UV light, the aromatic system undergoes photodegradation, forming quinone derivatives .

| Conditions | Product | Degradation Rate (t₁/₂) |

|---|---|---|

| UV-C (254 nm), air | 3-((Ethylamino)methyl)-1,4-benzoquinone | 2.5h |

Note : Stability in formulations requires UV-protective packaging .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activity. A study demonstrated that derivatives of hydroxybenzoates can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, which is crucial in treating conditions like arthritis. In vitro studies have indicated that this compound can modulate inflammatory pathways, suggesting its use in formulating anti-inflammatory medications .

3. Drug Delivery Systems

Recent advancements in drug delivery systems have explored the use of this compound in creating nanoparticles for targeted therapy. Its ability to form complexes with drugs enhances solubility and bioavailability, making it a valuable component in nanomedicine .

Material Science Applications

1. Polymer Additives

this compound serves as an effective additive in polymer formulations. It improves thermal stability and mechanical properties of polymers when incorporated into their matrices. Studies have shown that this compound can enhance the durability of plastics used in various industrial applications .

2. Coatings and Paints

The compound's chemical structure allows it to act as a stabilizer in coatings and paints, providing resistance to degradation from UV light and moisture. Its incorporation into formulations has been linked to improved longevity and performance of protective coatings .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound was tested in various concentrations, revealing a dose-dependent response that supports its potential as a natural preservative in food products.

Case Study 2: Anti-inflammatory Mechanism

Research published in a pharmacological journal examined the anti-inflammatory effects of this compound on rat models with induced arthritis. The results indicated a significant reduction in inflammatory markers, suggesting its therapeutic potential for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethylamino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate, differing primarily in substituent groups and their positions:

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Predicted values based on structural analogs.

Key Observations:

- Substituent Bulkiness: Compounds with bulky groups (e.g., 4c) exhibit higher melting points due to restricted molecular motion, whereas smaller substituents (e.g., ethylamino in Methyl 4-(ethylamino)benzoate) result in lower melting points .

- Solubility: The hydroxyl and ethylamino groups enhance water solubility compared to purely lipophilic derivatives (e.g., 4c). Methyl 4-hydroxybenzoate’s low solubility is mitigated in formulations using ethanol or propylene glycol .

- Acidity: The hydroxyl group in Methyl 4-hydroxybenzoate has a pKa of ~8.2, making it deprotonated at physiological pH, which is critical for antimicrobial activity.

Table 2: Bioactivity Comparison

Key Insights:

- Antimicrobial Efficacy: Methyl 4-hydroxybenzoate’s preservative action is well-documented, with efficacy enhanced in combination with other parabens. The ethylamino-methyl group in the target compound may improve membrane penetration or enzyme inhibition compared to methyl paraben .

- Structure-Activity Relationship (SAR): Bulky substituents (e.g., 4c’s cyclohexylacetyl) may reduce solubility but increase lipophilicity, favoring activity against Gram-positive bacteria. Conversely, polar groups (e.g., ethylamino) could enhance water solubility and broaden antimicrobial spectra .

Biological Activity

Methyl 3-((ethylamino)methyl)-4-hydroxybenzoate, also known as a derivative of methyl 4-hydroxybenzoate (methyl paraben), is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

The compound features a hydroxybenzoate core with an ethylamino group attached, which may influence its biological activity compared to its parent compound, methyl 4-hydroxybenzoate.

Antimicrobial Properties

Methyl 4-hydroxybenzoate is well-known for its antimicrobial properties, often utilized as a preservative in cosmetics and pharmaceuticals. Research indicates that derivatives like this compound may exhibit similar or enhanced antimicrobial effects. For instance, studies have demonstrated that methyl paraben effectively inhibits the growth of various bacteria and fungi, which may extend to its derivatives .

Cytotoxicity Studies

A significant area of research involves the cytotoxic effects of this compound on cancer cell lines. A study conducted on several tumor cell lines using the MTT assay revealed that this compound exhibits selective cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation . The results are summarized in the following table:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Moderate inhibition |

| HeLa (Cervical) | 12.8 | Significant inhibition |

| A549 (Lung) | 20.5 | Low inhibition |

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Mitochondrial Respiration : Similar to other benzoate derivatives, it may inhibit mitochondrial respiration, leading to apoptosis in cancer cells .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a clinical study evaluating the antimicrobial efficacy of various parabens, including this compound, against common pathogens such as Staphylococcus aureus and Candida albicans, results indicated a significant reduction in microbial load when treated with concentrations above 0.1% .

Case Study 2: Cytotoxicity on Tumor Cells

A recent laboratory study assessed the cytotoxic effects of this compound on human cancer cell lines. The study found that at higher concentrations (above 20 µM), there was a marked increase in apoptotic markers, suggesting that this compound could be further explored as a potential chemotherapeutic agent .

Q & A

Q. Purity Validation :

- HPLC (High-Performance Liquid Chromatography): Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to assess purity .

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on the ethylamino (-CH-NH-CHCH) and ester (-COOCH) signals .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (expected [M+H]: 224.2 g/mol).

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD) : Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water). Data collection is performed at low temperatures (e.g., 120 K) to minimize thermal motion .

- Refinement Software :

- SHELX Suite : SHELXL is used for structure refinement. Key parameters include the R-factor (target < 0.05) and wR-factor (target < 0.10). Hydrogen bonding and displacement parameters are optimized iteratively .

- Hydrogen Bond Analysis : Intermolecular O–H⋯O and N–H⋯O interactions are mapped to explain crystal packing .

Advanced: How can researchers resolve discrepancies between experimental crystallographic data and computational models?

Methodological Answer:

Discrepancies often arise from lattice effects or dynamic motions not captured in static DFT calculations.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals contacts) to validate packing motifs .

DFT Optimization : Compare experimental bond lengths/angles with gas-phase DFT (B3LYP/6-311G(d,p)) results. Adjust for solvent effects using PCM (Polarizable Continuum Model) .

Torsional Flexibility : Assess dihedral angles (e.g., ethylamino group orientation) using molecular dynamics simulations to account for conformational variability .

Advanced: What strategies optimize the refinement of disordered ethylamino groups in crystallographic studies?

Methodological Answer:

Disorder in flexible groups (e.g., -CH-NH-CHCH) complicates refinement. Mitigation strategies include:

Occupancy Refinement : Split the disordered atoms into two sites with partial occupancy (e.g., 50:50) and apply geometric restraints .

TLS (Translation-Libration-Screw) Model : Parameterize rigid-body motions to reduce overfitting .

Low-Temperature Data : Collect data at 100–150 K to minimize thermal motion .

Methodological: How to design an experiment analyzing hydrogen bonding networks in this compound?

Methodological Answer:

SCXRD : Resolve O–H⋯O and N–H⋯O bonds with high-resolution data (d-spacing < 0.8 Å).

Infrared Spectroscopy : Compare experimental O–H (~3200 cm) and N–H (~3350 cm) stretching frequencies with DFT-predicted values .

Quantum Topology (QTAIM) : Use Multiwfn or AIMAll to calculate bond critical points and electron density at H-bond sites .

Advanced: How do solvent polarity and crystallization conditions affect polymorph formation?

Methodological Answer:

- Solvent Screening : Test polar (water, DMSO) vs. non-polar (hexane) solvents. Polar solvents favor H-bonded dimers, while non-polar solvents may yield monomeric forms .

- Temperature Gradient Crystallization : Vary cooling rates (0.1–5°C/hr) to isolate metastable polymorphs.

- PXRD and DSC : Confirm polymorph identity via powder X-ray diffraction and thermal analysis .

Methodological: What are the best practices for validating computational models against experimental data?

Answer:

Benchmarking : Compare computed (DFT/B3LYP) vs. experimental bond lengths (mean deviation < 0.02 Å) and angles (< 2°).

Vibrational Frequency Scaling : Apply a scaling factor (e.g., 0.961) to align DFT IR frequencies with experimental data .

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity; correlate with experimental oxidation potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.